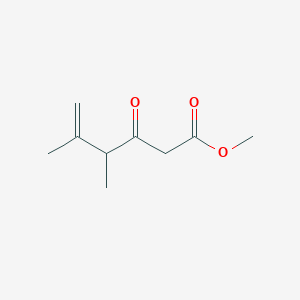

Methyl 4,5-dimethyl-3-oxohex-5-enoate

Description

Structure

3D Structure

Properties

CAS No. |

88466-47-1 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 4,5-dimethyl-3-oxohex-5-enoate |

InChI |

InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3 |

InChI Key |

FGWVOYREKBCJOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C)C(=O)CC(=O)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Methyl 4,5 Dimethyl 3 Oxohex 5 Enoate and Analogs

Nucleophilic and Electrophilic Additions to the Enone System

The enone system in Methyl 4,5-dimethyl-3-oxohex-5-enoate possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Addition:

Nucleophilic addition to α,β-unsaturated carbonyl compounds can proceed via two main pathways:

1,2-Addition (Direct Addition): Strong, highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more electrophilic carbonyl carbon directly. This process is often irreversible and kinetically controlled. masterorganicchemistry.com

1,4-Addition (Conjugate or Michael Addition): Softer, less reactive nucleophiles, such as enolates, amines, and Gilman reagents (organocuprates), preferentially attack the β-carbon of the alkene. wikipedia.orgyoutube.com This reaction is typically reversible and thermodynamically controlled. The initial attack forms an enolate intermediate, which is then protonated to yield the final saturated carbonyl compound through keto-enol tautomerism. libretexts.orgwikipedia.org

The regioselectivity between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. Hard nucleophiles favor 1,2-addition, while soft nucleophiles favor 1,4-addition, a concept explained by Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

Electrophilic Addition:

While less common due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the alkene, electrophilic additions to the enone system can occur under specific conditions. acs.org For instance, photocatalytic methods have been developed to achieve an "umpoled" electrophilic 1,4-addition to enones. acs.org In these reactions, the enone is reduced to form a homoenolate anion, which then reacts with electrophiles like carbon dioxide or aldehydes. acs.org

| Addition Type | Attacking Species | Site of Attack | Initial Product | Final Product |

| 1,2-Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard reagents) | Carbonyl Carbon | Alkoxide | Alcohol (after workup) |

| 1,4-Nucleophilic Addition | Soft Nucleophiles (e.g., Gilman reagents, enolates) | β-Carbon | Enolate | Saturated Carbonyl |

| Electrophilic Addition | Electrophiles (e.g., CO₂, Aldehydes) under photocatalysis | β-Carbon (via homoenolate) | γ-Keto Carboxylic Acid/Alcohol | Dihydrofurans/Tetrahydrofurans |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. meta-synthesis.commsu.edu The conjugated π-system of enones like this compound makes them suitable substrates for various pericyclic reactions.

A sigmatropic rearrangement involves the migration of a σ-bond across a π-electron system. chemistrylearner.comlibretexts.org The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgchemistrylearner.comjove.com This reaction proceeds through a concerted, six-membered cyclic transition state. chemistrylearner.comjove.com While this compound itself does not undergo a Claisen rearrangement, its synthetic precursors or derivatives containing an allyl vinyl ether moiety can participate in this transformation. The driving force for the reaction is the formation of a stable carbon-oxygen double bond in the product. imperial.ac.uk

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.org The Nazarov cyclization is a key example, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgnrochemistry.comlongdom.org The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl group, which generates a pentadienyl cation. wikipedia.orgillinois.edu This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product. wikipedia.orgnrochemistry.com The stereochemistry of the product is dictated by the conrotatory nature of the ring closure, as predicted by the Woodward-Hoffmann rules. wikipedia.orglongdom.org Variations of the Nazarov cyclization have been developed to control the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. mychemblog.comwikipedia.orglscollege.ac.in These rearrangements are common in reactions involving carbocation intermediates, such as those that can be formed from enone derivatives under acidic conditions. wikipedia.org For instance, the protonation of the double bond or the carbonyl oxygen of an enone can lead to the formation of a carbocation, which may then undergo a Wagner-Meerwein shift to form a more stable carbocation before subsequent reaction. libretexts.org This type of rearrangement is particularly prevalent in the chemistry of bicyclic terpenes. wikipedia.org

Radical Reactions and Cyclizations

Enones can participate in radical reactions, often initiated by light or a radical initiator. The π-system of the enone can react with radical species, leading to additions and cyclizations.

Photocatalytic methods have been developed for the generation of radicals from enones. nih.govrsc.org For example, visible light photocatalysis in the presence of a Brønsted acid can enable the reduction of enones to form radical intermediates. nih.gov These radicals can then undergo cyclization with other unsaturated moieties within the same molecule or with external alkenes to form new carbon-carbon bonds. nih.govacs.org These radical cyclizations are often highly diastereoselective. rsc.org The [2+2] photocycloaddition between an enone and an alkene is another important radical-mediated process, proceeding through a triplet diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org

Tautomerism and Isomerization Processes (E/Z Isomerization, Keto-Enol Tautomerism)

The carbon-carbon double bond in enones like this compound can exist as either the E or Z isomer. Interconversion between these isomers can be facilitated by heat, light, or catalysts. This isomerization can be a competing process in reactions involving the double bond, such as photocycloadditions, particularly in larger, more flexible ring systems. wikipedia.org

Keto-enol tautomerism is an equilibrium between a keto form (containing a carbonyl group) and an enol form (an alcohol adjacent to a double bond). libretexts.org For most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgfiveable.me However, the enol form, although present in small amounts, is a key reactive intermediate in many reactions of carbonyl compounds, including acid- and base-catalyzed α-halogenation and alkylation. libretexts.org The formation of the enolate anion, the conjugate base of both the keto and enol tautomers, is central to reactions like the Michael addition. libretexts.org For β-dicarbonyl compounds, such as β-ketoesters, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium to favor the enol. fiveable.meresearchgate.net The position of the keto-enol equilibrium can be influenced by solvent, temperature, and pH. chemrxiv.orgresearchgate.net

| Process | Description | Key Intermediates/States | Influencing Factors |

| E/Z Isomerization | Interconversion between geometric isomers around the C=C bond. | Triplet state (photochemical) | Heat, light, catalysts |

| Keto-Enol Tautomerism | Equilibrium between the keto and enol forms of the carbonyl compound. | Enol, Enolate | Solvent, temperature, pH, intramolecular H-bonding |

Cyclization Reactions Leading to Fused and Heterocyclic Systems

The structure of this compound is conducive to several modes of intramolecular cyclization, leading to a diverse array of cyclic products. These reactions are often triggered by the generation of an enolate or a radical, which can then attack the internal double bond.

One of the most common cyclization pathways for compounds of this class is the intramolecular Michael addition . libretexts.orgacs.org In the presence of a base, the α-carbon (C2) of this compound can be deprotonated to form a nucleophilic enolate. This enolate can then undergo an intramolecular conjugate addition to the β,γ-double bond. Depending on which carbon of the double bond is attacked (C5 or C6), different ring sizes can be formed. A 5-exo-trig cyclization, which is generally favored, would result in the formation of a substituted cyclopentanone (B42830) derivative. The reaction is typically reversible, and the thermodynamic stability of the resulting cyclic product is a key driving force.

Another significant cyclization strategy involves manganese(III)-based oxidative free-radical reactions . brandeis.eduacs.org In this process, a manganese(III) acetate (B1210297) oxidant generates a radical at the α-carbon of the β-keto ester. This radical can then add to the intramolecular double bond, leading to a cyclized radical intermediate. Subsequent oxidation and elimination steps yield the final cyclic product, often a bicyclic system if the starting material is already cyclic. brandeis.edu For an acyclic precursor like this compound, this method could produce highly functionalized monocyclic systems.

Furthermore, β,γ-unsaturated α-ketoesters, which are structurally related, are known to participate in various [n+m] annulation reactions . nih.gov For instance, they can act as two-atom synthons in [2+n] cycloadditions, utilizing either the C=C or C=O bond. nih.gov By analogy, this compound could potentially be transformed into a 1,4-dicarbonyl compound through various synthetic manipulations. Such a 1,4-dicarbonyl intermediate is a classic precursor for the Paal-Knorr synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comresearchgate.netorganic-chemistry.org The reaction with an acid catalyst would yield a furan, while reaction with a primary amine or ammonia (B1221849) would produce a pyrrole. organic-chemistry.orgrgmcet.edu.in

The table below summarizes potential cyclization reactions based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Product from this compound |

| Intramolecular Michael Addition | Base (e.g., NaOEt) | Substituted methyl cyclopentanone carboxylate |

| Oxidative Radical Cyclization | Mn(OAc)₃, Cu(OAc)₂ | Functionalized methyl cyclopentene (B43876) carboxylate |

| Paal-Knorr Furan Synthesis (via 1,4-dicarbonyl intermediate) | Acid catalyst (e.g., p-TsOH) | Substituted Furan |

| Paal-Knorr Pyrrole Synthesis (via 1,4-dicarbonyl intermediate) | R-NH₂ or NH₃ | Substituted Pyrrole |

Ring Opening Reactions

While the focus is often on forming rings, ring-opening reactions of cyclic β-keto esters are also synthetically valuable. researchgate.net These reactions often proceed via the cleavage of a carbon-carbon bond within the ring, driven by the formation of a stable intermediate or product. If this compound were to first undergo cyclization to form a cyclic β-keto ester, this resulting product could then be a substrate for ring-opening reactions.

One common method for ring opening involves the retro-Michael reaction . If a cyclic product is formed via a Michael addition, the reverse reaction can be induced, often by changing the reaction conditions (e.g., using a different base or solvent), leading to the cleavage of the ring. acs.org

Another important transformation is the ring expansion of cyclic β-keto esters. For instance, reactions with reagents like trifluoroacetoxy-iodomethane (CF₃CO₂ZnCH₂I) can lead to the insertion of a methylene (B1212753) group into the ring, effectively expanding it by one carbon. acs.org This methodology has been applied to the synthesis of macrocyclic compounds. acs.org While not a direct ring-opening, it represents a significant structural modification of the cyclic core.

The table below details potential ring-opening or modification reactions for cyclic derivatives of this compound.

| Reaction Type | Reagents/Conditions | Potential Transformation |

| Retro-Michael Reaction | Base, Heat | Cleavage of a C-C bond to regenerate an open-chain system |

| Ring Expansion | CF₃CO₂ZnCH₂I | Insertion of a CH₂ group, leading to a larger ring |

Advanced Spectroscopic Characterization and Structural Elucidation Studies for Methyl 4,5 Dimethyl 3 Oxohex 5 Enoate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For analogs of Methyl 4,5-dimethyl-3-oxohex-5-enoate, both ¹H and ¹³C NMR provide critical data for structural confirmation and can be instrumental in assigning stereochemistry.

Detailed analysis of ¹H NMR spectra allows for the determination of proton environments and their connectivity through spin-spin coupling. For γ,δ-unsaturated β-ketoesters, the chemical shifts of protons are influenced by their proximity to the electron-withdrawing keto and ester functional groups, as well as the carbon-carbon double bond. For instance, in structurally similar compounds, the methoxy (B1213986) protons of the ester group typically appear as a singlet around 3.6-3.8 ppm. Protons on the carbon alpha to both carbonyl groups are expected to be deshielded and appear further downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and ester groups are particularly diagnostic, typically appearing in the range of 190-210 ppm and 165-175 ppm, respectively. The olefinic carbons of the C=C double bond would resonate in the region of 100-150 ppm.

For stereochemical assignment, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different protons, which is crucial for assigning the geometry of the double bond (E/Z isomerism) if applicable. The magnitude of coupling constants (J-values) between vinylic protons can also provide stereochemical information.

Table 1: Representative ¹H NMR Spectroscopic Data for a γ,δ-Unsaturated β-Ketoester Analog (Data derived from a structurally similar compound: (E)-Allyl 5-methoxy-2-methyl-3-oxohex-4-enoate) rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH- | 5.94-5.81 | m | - |

| =CH₂ | 5.32-5.18 | m | - |

| -OCH₂- | 4.60 | dd | 5.7, 1.5 |

| -OCH₃ | 3.64 | s | - |

| -CH- | 3.50 | q | 7.2 |

| =C-CH₃ | 2.28 | s | - |

| -CH-CH₃ | 1.34 | d | 6.9 |

Table 2: Representative ¹³C NMR Spectroscopic Data for a γ,δ-Unsaturated β-Ketoester Analog (Data derived from a structurally similar compound: (E)-Allyl 5-methoxy-2-methyl-3-oxohex-4-enoate) rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ketone) | 193.3 |

| C=O (ester) | 170.8 |

| =C (ester side) | 174.9 |

| =CH- | 131.8 |

| =CH₂ | 118.1 |

| =C-O | 97.1 |

| -OCH₂- | 65.4 |

| -OCH₃ | 55.5 |

| -CH- | 53.9 |

| =C-CH₃ | 19.9 |

| -CH-CH₃ | 13.2 |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation of β-keto esters in mass spectrometry is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net For α,β-unsaturated ketones, common fragmentation pathways include the loss of alkyl radicals and rearrangements involving the double bond. nih.gov

Expected fragmentation patterns for this compound under electron ionization (EI) could include:

α-cleavage: Cleavage of the bonds adjacent to the ketone and ester carbonyl groups, leading to the formation of acylium ions.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which would involve the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-carbon bond.

Loss of the methoxy group: Cleavage of the O-CH₃ bond of the ester to give a [M-31]⁺ peak.

Cleavage related to the double bond: Fragmentation initiated by the ionization of the π-electrons of the C=C bond.

Table 3: Predicted Key Fragmentation Ions for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| [M]⁺ | C₉H₁₄O₃⁺ | Molecular Ion |

| [M-31]⁺ | [M-OCH₃]⁺ | Loss of methoxy radical from the ester |

| [M-43]⁺ | [M-CH₃CO]⁺ | α-cleavage at the ketone |

| [M-59]⁺ | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the ketone and ester carbonyl (C=O) stretching vibrations. pressbooks.pubudel.edu The ketone C=O stretch for a conjugated system typically appears at a lower wavenumber (around 1685-1666 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). rsc.org The ester C=O stretch is expected in the region of 1750-1735 cm⁻¹. orgchemboulder.com The presence of the C=C double bond would give rise to a stretching vibration around 1650-1600 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the fingerprint region (1300-1000 cm⁻¹). orgchemboulder.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would be expected to give a strong signal in the Raman spectrum.

Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1750 - 1735 |

| C=O (ketone, conjugated) | Stretch | 1685 - 1666 |

| C=C (alkene) | Stretch | 1650 - 1600 |

| C-H (sp³ hybridized) | Stretch | 3000 - 2850 |

| C-H (sp² hybridized) | Stretch | 3100 - 3000 |

| C-O (ester) | Stretch | 1300 - 1000 |

Electron Spin Resonance (ESR) Spectroscopy in Complex Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR spectroscopy could be a valuable tool for studying its reactivity, particularly in reactions that proceed through radical intermediates.

For example, if the compound were subjected to conditions that could lead to homolytic bond cleavage, such as photolysis or reaction with radical initiators, ESR could be used to detect and characterize the resulting radical species. rsc.orgacs.org The hyperfine splitting patterns in the ESR spectrum would provide information about the structure of the radical and the distribution of the unpaired electron. This could be particularly insightful for understanding reaction mechanisms involving this compound.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where gas chromatography separates the components of a mixture, and mass spectrometry provides their structural identification. jmchemsci.com For a volatile compound like this compound, GC would provide a retention time that is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The coupled mass spectrometer would then provide the mass spectrum of the eluted compound, confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the purification and purity analysis of organic compounds. nih.govacs.org For this compound, a reversed-phase HPLC method could be developed using a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector could be used for detection, as the α,β-unsaturated ketone chromophore would absorb UV light. The purity of the sample would be determined by the presence of a single, sharp peak in the chromatogram.

Table 5: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application |

| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Separation of volatile components and structural identification. Purity assessment. |

| HPLC | Separation based on partitioning between a stationary and a mobile phase. | Purification and quantitative purity analysis. |

Applications in Organic Synthesis and Material Precursor Development

Role as Versatile Synthons and Building Blocks

In the field of organic chemistry, molecules with multiple functional groups, such as β-ketoesters and unsaturated esters, are highly valued as versatile synthons. These structural motifs allow for a wide range of chemical transformations, making them crucial building blocks for the assembly of more complex molecules. The reactivity of the ketone, the ester, and the carbon-carbon double bond can be selectively exploited to form new carbon-carbon and carbon-heteroatom bonds.

For instance, the ester group can undergo hydrolysis, transesterification, or reduction. The ketone functionality allows for reactions such as aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions. The presence of an α,β-unsaturated system can also enable Michael additions, providing a pathway for the introduction of a wide array of substituents. The specific substitution pattern of a molecule like Methyl 4,5-dimethyl-3-oxohex-5-enoate would further influence its reactivity and stereoselectivity in these transformations.

Precursors for Complex Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks. Compounds similar in structure to this compound can serve as starting materials or key intermediates in the total synthesis of various natural products. The combination of a β-ketoester and a substituted alkene within one molecule provides multiple reaction sites that can be manipulated to construct intricate carbon skeletons found in nature.

Chemists can employ a variety of synthetic strategies, including intramolecular reactions, to form cyclic and polycyclic systems that are characteristic of many biologically active natural products. The specific arrangement of functional groups in a precursor molecule dictates the types of ring systems that can be efficiently constructed.

Intermediate in the Synthesis of Functionally Diverse Molecules

The strategic placement of reactive sites in a molecule allows it to serve as a central intermediate from which a diverse range of other molecules can be synthesized. Through a series of chemical modifications, a core structure can be elaborated into various derivatives with different functionalities and properties. For example, the ketone and ester groups can be transformed into other functional groups such as alcohols, amines, or amides, leading to the production of a library of related compounds. This approach is common in medicinal chemistry for the synthesis of analogs of a lead compound to explore structure-activity relationships.

Development of Novel Monomers and Polymers (e.g., Polyester (B1180765), Polyamide Precursors)

The development of new polymers with tailored properties is an active area of research in materials science. Molecules containing polymerizable groups, such as esters and alkenes, can potentially serve as monomers for the synthesis of novel polyesters, polyamides, and other polymers. The structure of the monomer unit plays a critical role in determining the physical and chemical properties of the resulting polymer, including its thermal stability, mechanical strength, and biodegradability.

For a compound to be a suitable monomer, it must possess reactive functional groups that can participate in polymerization reactions. For example, a molecule with two ester groups or an ester and a hydroxyl or amine group could be a precursor for polyester or polyamide synthesis through polycondensation reactions. The dimethyl substitution pattern could influence the polymer's crystallinity and solubility.

Design of Carbon Skeletons and Bicyclic Systems

The construction of complex carbon skeletons, including bicyclic and polycyclic systems, is a fundamental goal of organic synthesis. Intramolecular reactions of highly functionalized linear precursors are a powerful strategy for achieving this. For a molecule with the structural features of a substituted hexenoate, various cyclization reactions could be envisioned.

For example, an intramolecular Michael addition could lead to the formation of a five- or six-membered ring. Other strategies, such as ring-closing metathesis or Diels-Alder reactions, could also be employed to construct more complex bicyclic systems, depending on the specific functionality and stereochemistry of the starting material. The design and synthesis of such systems are important for accessing novel molecular architectures with potential applications in various fields of chemistry.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes and Green Chemistry Approaches

Future research into the synthesis of Methyl 4,5-dimethyl-3-oxohex-5-enoate will likely prioritize the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency. One promising avenue is the use of renewable starting materials. For instance, methods for producing β-ketoesters from fatty acids and Meldrum's acid have been demonstrated, which could be adapted for the synthesis of this specific molecule. rsc.org Such approaches reduce reliance on petrochemical precursors.

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research into lipase-catalyzed transesterification for the synthesis of β-keto esters under solvent-free conditions has shown high yields and chemoselectivity. google.com This enzymatic approach could offer a mild and sustainable route to this compound. Additionally, the development of methods using catalysts like sulfamic acid under microwave irradiation represents a move towards more energy-efficient and solvent-free synthetic protocols. researchgate.net

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Use of Renewable Feedstocks | Adaptation of methods using fatty acids and Meldrum's acid. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. |

| Use of Safer Solvents and Auxiliaries | Employing solvent-free conditions or green solvents like water or ionic liquids. |

| Design for Energy Efficiency | Utilization of microwave irradiation or ambient temperature reactions. researchgate.net |

| Use of Catalysis | Development of enzymatic (e.g., lipase) or other recyclable catalysts. google.com |

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry to the synthesis of β-keto esters is an emerging area that could offer significant advantages for the production of this compound. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

Research has demonstrated the development of continuous flow systems for β-keto ester synthesis, for example, from diazoacetates and aldehydes using heterogeneous catalysis. thieme-connect.com Such a system could be adapted for the continuous production of this compound, enabling safer handling of potentially hazardous reagents and facilitating scalability. Furthermore, flow-based "catch and release" protocols have been successfully used for the synthesis and purification of α-ketoesters, a strategy that could be modified for the purification of β-keto esters, thereby streamlining the manufacturing process. beilstein-journals.orgnih.gov

Advanced Catalysis for Selective Transformations

The reactivity of this compound is largely dictated by its functional groups: the ketone, the ester, and the carbon-carbon double bond. Advanced catalytic methods could enable highly selective transformations of this molecule. For instance, the selective reduction of the α,β-unsaturated ketone moiety is a common challenge in organic synthesis. Catalytic systems based on iridium have been shown to achieve highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com Similarly, rhodium(III)-catalyzed transfer hydrogenation has been effective for the 1,4-reduction of unsaturated ketones. researchgate.net

Furthermore, photocontrolled cobalt catalysis has emerged as a novel method to control the regioselectivity of hydroboration of α,β-unsaturated ketones, allowing for selective 1,2- or 1,4-addition depending on the presence or absence of light. rwth-aachen.deresearchgate.net This level of control could be instrumental in functionalizing this compound with high precision.

| Catalytic System | Potential Selective Transformation |

| Iridium Catalysts | Selective 1,4-reduction of the C=C bond. mdpi.com |

| Rhodium(III) Catalysts | Transfer hydrogenation for 1,4-reduction. researchgate.net |

| Photocontrolled Cobalt Catalysis | Regioselective hydroboration (1,2- vs. 1,4-addition). rwth-aachen.deresearchgate.net |

| Copper-catalyzed hydroboration | Chemoselective reduction of the C=C bond. rsc.org |

Integration with Machine Learning and AI in Synthetic Design

Exploration of New Chemical Reactivity Profiles

The unique arrangement of functional groups in β,γ-unsaturated β-ketoesters like this compound offers a rich landscape for exploring new chemical reactivity. These compounds can act as versatile building blocks in a variety of transformations. For example, β,γ-unsaturated α-ketoesters, structurally related compounds, have been shown to participate in diverse catalytic asymmetric reactions, acting as acceptors in 1,4- and 1,2-addition reactions, as well as participating in various annulation reactions. nih.gov

Future research could explore similar reactivity for this compound, including its use in cycloaddition reactions, conjugate additions, and as a precursor for the synthesis of complex heterocyclic systems. The photochemical isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts is a known transformation, suggesting that the reverse reaction could also be a potential area of study for this compound. acs.org Additionally, the development of enantioselective copper-catalyzed allylic alkylations of related unsaturated esters points towards methods for introducing chirality into molecules like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4,5-dimethyl-3-oxohex-5-enoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition, leveraging α,β-unsaturated ketone chemistry. For example, ethyl 3-oxohex-5-enoate derivatives are synthesized using β-ketoester precursors and olefinic aldehydes under acidic or basic conditions . Adjustments for methyl substituents at C4 and C5 may require sterically controlled alkylation steps. Key steps include:

- Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Monitoring reaction progress via TLC or GC-MS to optimize yields.

- Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Double bond protons (δ 5.5–6.5 ppm) with coupling constants () indicating cis or trans geometry. Methyl groups (C4, C5) appear as singlets (δ 1.2–1.5 ppm). Ester methyl (δ 3.6–3.8 ppm).

- ¹³C NMR : Ketone carbonyl (δ 200–210 ppm), ester carbonyl (δ 170–175 ppm), and olefinic carbons (δ 120–140 ppm).

- IR : Strong absorbance for ester C=O (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) at m/z 184 (C₉H₁₂O₃). Fragmentation patterns (e.g., loss of COOCH₃).

Q. What factors influence the compound’s stability during storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent UV-induced degradation of the α,β-unsaturated system.

- Moisture : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data across studies?

- Methodological Answer :

-

Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds.

-

Cross-Validation : Compare data with computational predictions (DFT for NMR/IR) and high-resolution techniques (HR-MS, X-ray crystallography).

-

Literature Synthesis : Replicate synthesis under reported conditions to isolate variables (e.g., solvent polarity, catalyst) .

05 文献检索Literature search for meta-analysis02:58

Q. What computational methods predict the reactivity of the α,β-unsaturated ketone moiety?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity at C3 (MEP maps).

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- MD Simulations : Study solvent interactions (e.g., DMSO vs. water) affecting reaction pathways.

Q. What strategies optimize enantioselective synthesis for E/Z isomer control?

- Methodological Answer :

- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thioureas to induce asymmetry during alkylation.

- Stereochemical Analysis : Assign E/Z configuration via NOESY (proton proximity) or VCD spectroscopy.

- Kinetic Control : Low-temperature reactions favor kinetic over thermodynamic products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.